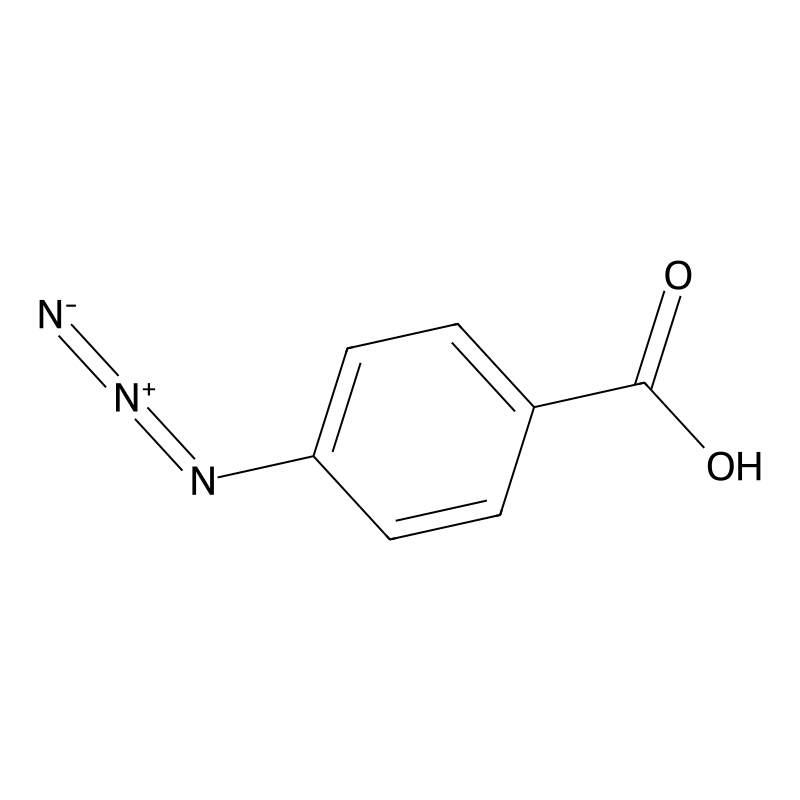

4-Azidobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

4-Azidobenzoic acid is primarily utilized in organic chemistry as a valuable building block for the synthesis of diverse organic molecules. Its significance lies in its ability to participate in a specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction []. In this reaction, 4-azidobenzoic acid acts as the azide component, reacting with terminal alkynes in the presence of a copper(I) catalyst to form five-membered heterocyclic rings called 1,2,3-triazoles []. These triazole rings are prevalent in numerous biologically active molecules and functional materials [].

Medicinal Chemistry:

Due to the prevalence of triazole rings in various drugs and potential drug candidates, 4-azidobenzoic acid finds applications in medicinal chemistry. By incorporating 4-azidobenzoic acid into the structure of potential drug molecules through CuAAC reactions, researchers can explore the therapeutic potential of these modified compounds []. This approach allows for the introduction of diverse functional groups onto the drug molecule, potentially influencing its activity, selectivity, and overall therapeutic profile [].

Material Science:

The ability of 4-azidobenzoic acid to participate in CuAAC reactions also holds potential in the field of material science. By incorporating 4-azidobenzoic acid into the design of polymers or other materials, researchers can introduce specific functionalities that can tailor the material's properties for various applications. For instance, 4-azidobenzoic acid can be used to create biocompatible materials for drug delivery or to develop materials with specific electrical or optical properties [].

4-Azidobenzoic acid is an aromatic compound with the molecular formula C₇H₅N₃O₂ and a CAS number of 6427-66-3. It features an azide functional group (-N₃) attached to a benzoic acid structure, making it a versatile building block in organic synthesis. The compound appears as a white to light red crystalline powder and is known for its reactivity, particularly in click chemistry applications due to its azide group .

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: This reaction is a cornerstone of click chemistry, allowing for the formation of 1,2,3-triazoles when reacted with alkynes. The reaction typically requires copper(I) as a catalyst and proceeds under mild conditions .

- Reduction Reactions: The azide group can be reduced to amines or other functional groups using reducing agents such as lithium aluminum hydride or hydrogenation techniques .

- Acylation and Esterification: The carboxylic acid moiety can react with alcohols or amines to form esters or amides, respectively, which are useful in synthesizing derivatives with varied biological activities .

Research indicates that 4-Azidobenzoic acid exhibits biological activities that may include:

- Antimicrobial Properties: Some studies suggest that derivatives of 4-azidobenzoic acid show activity against various bacterial strains, indicating potential use in pharmaceutical applications .

- Fluorescence Enhancement: The compound has been utilized in fluorescence-based assays for detecting metal ions, particularly copper(II), which highlights its utility in analytical chemistry and biochemistry .

The synthesis of 4-Azidobenzoic acid can be achieved through several methods:

- Direct Azidation: Benzoic acid can be converted to 4-azidobenzoic acid by treating it with sodium azide in the presence of a suitable activating agent such as thionyl chloride. This method allows for high yields under controlled conditions .

- Nitration followed by Reduction: Starting from nitrobenzoic acid, the nitro group can be converted into an azide through a series of reduction and substitution reactions .

- Click Chemistry Approaches: Utilizing pre-existing azides and coupling them with benzoic acid derivatives through click chemistry has also been explored for synthesizing this compound efficiently .

4-Azidobenzoic acid finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

- Materials Science: Its ability to undergo click reactions makes it useful in developing new materials with specific properties, such as polymers or hydrogels .

- Bioconjugation: The azide group allows for bioconjugation techniques where biomolecules can be tagged for detection or therapeutic purposes .

Interaction studies involving 4-Azidobenzoic acid focus on its reactivity with other compounds:

- Metal Ion Detection: Research has shown that 4-azidobenzoic acid can interact with metal ions like copper(II), leading to fluorescence changes that can be quantitatively analyzed .

- Biological Interactions: Studies exploring its antimicrobial activity have indicated interactions with bacterial cell membranes, although the exact mechanisms remain an area for further research .

Several compounds share structural similarities with 4-Azidobenzoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | No azide group | Widely used as a preservative; lacks reactivity associated with azides. |

| 4-Nitrobenzoic Acid | Nitro group instead of azide | Used primarily as a reagent; less versatile than 4-azidobenzoic acid. |

| 4-Methylbenzoic Acid | Methyl group instead of azide | Commonly used in organic synthesis but lacks the click chemistry utility. |

| 4-Carboxyphenyl Azide | Azide group present | Similar reactivity but may not have the same solubility or stability as 4-azidobenzoic acid. |

The presence of the azide functional group distinguishes 4-Azidobenzoic acid from these similar compounds, making it particularly valuable in click chemistry and bioconjugation applications. Its unique reactivity profile allows it to participate in a variety of chemical transformations that are not feasible with other benzoic acid derivatives.

The synthesis of 4-ABA traces back to early 20th-century diazotization techniques. A landmark procedure involves treating 4-aminobenzoic acid with sodium nitrite ($$ \text{NaNO}2 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, followed by azide substitution using sodium azide ($$ \text{NaN}3 $$). This method achieves yields exceeding 90%, with purity confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Table 1: Physical Properties of 4-Azidobenzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.13 g/mol | |

| Melting Point | 180°C (decomposes) | |

| Solubility | Methanol, DMSO, aqueous bases | |

| UV-Vis $$ \lambda_{\text{max}} $$ | 260 nm (azide absorption) |

The compound’s stability under ambient conditions contrasts with many aliphatic azides, making it preferable for storage and handling.

Significance in Organic and Bioorganic Chemistry

4-ABA’s reactivity stems from its azide group ($$-\text{N}_3$$), which undergoes three primary transformations:

- CuAAC Click Chemistry: Forms 1,2,3-triazoles with terminal alkynes, widely used for bioconjugation.

- Photolysis: Generates nitrene intermediates ($$-\text{N}\cdot$$) upon UV irradiation, enabling covalent bonding to biomolecules.

- Staudinger Ligation: Reacts with phosphines to form amide bonds, though largely supplanted by CuAAC.

Bioconjugation Case Study: Immobilizing 4-ABA on gold-silica nanoparticles ($$ \text{Au}@\text{SiO}_2 $$) creates platforms for detecting copper(II) ions via fluorescence quenching. The azide-alkyne reaction with propiolic acid-tagged carbon dots achieves detection limits of 0.1 µM, surpassing conventional methods.

Current Research Landscape

Recent studies highlight 4-ABA’s role in advanced materials:

Photogenerated Nitrenes for Spintronics

Photolysis of 4-ABA’s perfluorinated analog (4F4ABC) in crystalline matrices yields triplet nitrenes with a 20-day half-life at room temperature. Density functional theory (DFT) calculations attribute this stability to crystal packing that traps $$ \text{N}_2 $$ molecules adjacent to nitrenes. Such materials exhibit photopatterned luminescence, suggesting applications in quantum computing.

Table 2: Photolysis Outcomes in 4-ABA vs. 4F4ABC

| Parameter | 4-ABA | 4F4ABC |

|---|---|---|

| Nitrene Yield | 10% Triplet, 90% Side-Products | 90% Triplet, 10% Side-Products |

| $$ \text{N}_2 $$ Trapping | Minimal | Extensive |

| Stability (25°C) | Hours | 20 Days |

Reaction Chemistry and Mechanistic Studies

Azide Functional Group Reactivity

The azide functional group in 4-azidobenzoic acid exhibits exceptional versatility through its distinctive electronic structure, characterized by three nitrogen atoms arranged in a nearly linear configuration. The azide moiety demonstrates ambiphilic reactivity, functioning as both a nucleophile and electrophile depending on the reaction conditions and substrates involved.

The nucleophilic character of the azide group primarily manifests through the terminal nitrogen (N3), which readily attacks electrophilic centers with remarkable efficiency. Kinetic studies reveal that the azide ion possesses nucleophilicity superior to most amines, attributed to the concentrated electron density within four nucleophilic lone pairs confined to a small molecular volume. This enhanced nucleophilicity facilitates rapid displacement reactions in both aliphatic and aromatic systems.

Conversely, the proximal nitrogen (N1) exhibits electrophilic character, particularly in reactions with phosphine nucleophiles during Staudinger transformations. The electronic structure calculations demonstrate that the azide group functions as an inductively electron-withdrawing substituent, with Hammett-Taft parameters indicating σF = 0.38 and σR = 0.02 for aromatic systems. This electronic influence significantly modulates the reactivity of the attached aromatic ring.

Electronic Effects and Reactivity Patterns

The electronic properties of 4-azidobenzoic acid are governed by the combined influence of both the azide and carboxyl substituents on the aromatic ring. The carboxyl group contributes additional electron-withdrawing character (σp = +0.45), creating a synergistic effect that enhances the electrophilic nature of the aromatic system. This electronic environment influences the azide's reactivity profile, particularly in cycloaddition reactions where the electron-deficient aromatic ring modulates the azide's dipolar character.

The azide group demonstrates remarkable thermal stability up to approximately 175°C, beyond which decomposition occurs with nitrogen evolution. This thermal behavior reflects the balance between the thermodynamic stability of the azide linkage and the driving force for nitrogen extrusion, making temperature control crucial in synthetic applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The copper-catalyzed azide-alkyne cycloaddition represents one of the most significant applications of 4-azidobenzoic acid in synthetic chemistry, proceeding through a well-characterized multinuclear mechanism that provides exceptional regioselectivity and efficiency.

Mechanistic Pathway and Intermediates

The CuAAC mechanism involving 4-azidobenzoic acid proceeds through a series of discrete steps, each contributing to the overall reaction kinetics and selectivity. The process initiates with the coordination of the terminal alkyne to a copper(I) center, forming a π-complex that significantly reduces the alkyne pKa by approximately 10 units. This coordination facilitates subsequent deprotonation to generate the crucial copper acetylide intermediate.

The formation of the copper acetylide intermediate represents a thermodynamically favorable process (ΔG ≈ -11.7 kcal/mol), establishing the reactive nucleophilic species essential for the cycloaddition step. Kinetic analysis reveals that this acetylide formation occurs rapidly under typical reaction conditions, indicating that it does not constitute the rate-determining step of the overall transformation.

The subsequent coordination of 4-azidobenzoic acid to the copper center occurs through the proximal nitrogen (N1), forming a ternary complex that templates the crucial carbon-nitrogen bond formation. Computational studies demonstrate that this coordination step is nearly thermoneutral (ΔG ≈ 2.0 kcal/mol), but provides essential activation for both reactive partners.

Cycloaddition Transition State and Energetics

The cycloaddition step represents the most energetically demanding phase of the CuAAC mechanism, with calculated activation barriers ranging from 15-20 kcal/mol depending on the specific substrates and reaction conditions. Recent computational investigations reveal that this transformation follows a concerted pathway, contrary to earlier proposals suggesting a stepwise mechanism.

The transition state geometry exhibits significant metallacycle character, with the copper center simultaneously coordinating to both the acetylide carbon and the azide nitrogen atoms. This coordination arrangement facilitates the formation of both C-N bonds in a single concerted step, leading directly to the triazole product with complete regioselectivity for the 1,4-substitution pattern.

The influence of the benzoic acid substituent on the cycloaddition kinetics manifests through both electronic and steric effects. The electron-withdrawing carboxyl group reduces the electron density on the azide nitrogen, modestly decreasing its nucleophilicity and potentially affecting the reaction rate. However, this electronic effect is generally outweighed by the favorable coordination geometry and the thermodynamic driving force for triazole formation.

Catalyst Systems and Optimization

The efficiency of CuAAC reactions involving 4-azidobenzoic acid depends critically on the choice of copper source and supporting ligands. Traditional systems employing copper(I) salts (CuI, CuBr) provide adequate reactivity but often require inert atmosphere conditions due to the instability of copper(I) toward oxidation.

More robust catalytic systems utilize copper(II) precursors (CuSO4) combined with reducing agents such as sodium ascorbate, generating copper(I) in situ while maintaining catalyst activity throughout the reaction. This approach proves particularly advantageous for 4-azidobenzoic acid transformations, as the acidic carboxyl group can potentially chelate copper centers and influence catalyst speciation.

The incorporation of polydentate ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(2-benzimidazolylmethyl)amine significantly enhances reaction efficiency by stabilizing copper(I) intermediates and preventing catalyst deactivation. These ligands also facilitate the formation of dinuclear copper species that exhibit enhanced catalytic activity compared to mononuclear complexes.

Staudinger Reaction Applications and Mechanisms

The Staudinger reaction of 4-azidobenzoic acid with phosphine reagents proceeds through a well-established mechanism that provides access to valuable amino acid derivatives with high chemoselectivity. This transformation exploits the distinctive reactivity of the azide nitrogen atoms toward trivalent phosphorus compounds.

Mechanistic Framework and Intermediates

The Staudinger reduction mechanism initiates with nucleophilic attack by the phosphine on the terminal nitrogen (N3) of the azide group, forming a phosphazide intermediate. This initial step occurs rapidly and represents the rate-determining step for aliphatic azides, though aromatic azides like 4-azidobenzoic acid may exhibit different kinetic behavior due to electronic effects from the aromatic ring.

The phosphazide intermediate subsequently undergoes intramolecular cyclization to form a four-membered ring intermediate, accompanied by the extrusion of nitrogen gas. This cyclization process is highly favorable both thermodynamically and kinetically, driven by the formation of the exceptionally stable nitrogen molecule and the relief of ring strain in the four-membered intermediate.

The resulting four-membered ring intermediate rapidly fragments to generate the iminophosphorane product, which serves as a versatile synthetic intermediate. Under aqueous conditions, this iminophosphorane undergoes hydrolysis to produce the corresponding primary amine along with phosphine oxide as a byproduct.

Electronic Effects and Reactivity Trends

The electronic properties of 4-azidobenzoic acid significantly influence its reactivity toward phosphine nucleophiles. The electron-withdrawing carboxyl group reduces the electron density on the azide moiety, potentially affecting both the nucleophilicity of the terminal nitrogen and the stability of intermediates formed during the reaction.

Computational studies reveal that the rate-determining step can vary depending on the electronic nature of the aromatic substituents. For electron-deficient aromatic azides, the initial phosphine attack may become rate-limiting, while electron-rich systems may exhibit rate-determining cyclization or subsequent transformations.

The Staudinger reaction of 4-azidobenzoic acid demonstrates excellent chemoselectivity, proceeding cleanly in the presence of other functional groups including esters, amides, and alcohols. This selectivity stems from the unique reactivity profile of the azide-phosphine pair, which exhibits orthogonal reactivity compared to most other functional group combinations found in biological systems.

Synthetic Applications and Modifications

The Staudinger reaction provides access to 4-aminobenzoic acid derivatives through a mild, efficient transformation that tolerates diverse reaction conditions. The reaction typically proceeds under ambient temperature and pressure, making it suitable for sensitive substrates that might decompose under more forcing conditions.

Recent developments in catalytic Staudinger reductions have expanded the scope and utility of this transformation. The use of catalytic amounts of triphenylphosphine in combination with silane reducing agents enables regeneration of the phosphine reagent, improving the atom economy and reducing waste production.

The traceless Staudinger ligation represents a particularly valuable application for 4-azidobenzoic acid derivatives, enabling the formation of amide bonds without incorporating phosphorus atoms into the final product. This methodology has found extensive application in chemical biology for the modification of biomolecules under physiological conditions.

Photolysis Reaction Pathways

The photochemical behavior of 4-azidobenzoic acid encompasses multiple reaction pathways that depend on the irradiation wavelength, reaction medium, and presence of sensitizers or catalysts. These photolytic processes provide access to reactive nitrene intermediates that enable diverse synthetic transformations.

Photochemical Activation and Wavelength Dependence

The photolysis of 4-azidobenzoic acid typically requires ultraviolet irradiation at wavelengths below 300 nm to achieve efficient nitrogen extrusion. The absorption spectrum of aromatic azides shows characteristic bands in the UV region, with the lowest energy absorption corresponding to π→π* transitions localized primarily on the azide moiety.

The photochemical activation proceeds through population of higher excited states (S2 or higher), rather than the lowest excited singlet state (S1), which does not lead to productive azide decomposition. This mechanistic requirement explains the wavelength dependence observed in photolysis reactions and the need for high-energy UV irradiation.

Recent advances in photocatalytic systems have enabled the extension of azide photolysis to longer wavelengths through the use of metal-decorated semiconductor catalysts. Palladium-decorated titanium dioxide (Pd@TiO2) has been shown to facilitate azide decomposition at 368 nm (UV-A), significantly expanding the practical utility of these transformations.

Nitrene Formation and Reactivity

The photolytic decomposition of 4-azidobenzoic acid generates highly reactive nitrene intermediates that can exist in multiple electronic states. The initial photochemical event produces singlet nitrenes, which may subsequently undergo intersystem crossing to form triplet nitrenes or participate in rapid chemical transformations.

The electronic configuration of the nitrene intermediate significantly influences its subsequent reactivity. Singlet nitrenes typically exhibit more selective reactivity patterns, engaging in insertion reactions with C-H bonds or addition to multiple bonds. In contrast, triplet nitrenes display more radical-like behavior, participating in hydrogen abstraction and other radical processes.

The presence of the carboxyl group in 4-azidobenzoic acid introduces additional complexity to the nitrene chemistry. The electron-withdrawing nature of the carboxyl substituent stabilizes the nitrene intermediate through electronic effects, potentially extending its lifetime and influencing its selectivity in subsequent reactions.

Solvent Effects and Reaction Conditions

The photolysis behavior of 4-azidobenzoic acid exhibits significant dependence on the reaction medium. In aqueous environments, the generated nitrene intermediates rapidly undergo hydrolysis or protonation to form amine products. This hydrolytic pathway provides a convenient route to 4-aminobenzoic acid derivatives under mild conditions.

In non-protic solvents, the nitrene intermediates can undergo alternative reaction pathways, including recombination to form azo compounds or insertion into solvent molecules. The choice of solvent thus provides a means to direct the photolysis toward specific products depending on the synthetic objectives.

The photolysis of 4-azidobenzoic acid in the presence of nucleophiles leads to azirine-mediated trapping reactions, providing access to diverse nitrogen-containing heterocycles. These transformations exploit the electrophilic character of the nitrene intermediate toward nucleophilic substrates.

Structure-Reactivity Relationships

The chemical behavior of 4-azidobenzoic acid is fundamentally governed by the electronic and steric interactions between the azide and carboxyl functional groups and their collective influence on the aromatic ring system. These structure-reactivity relationships provide predictive frameworks for understanding and optimizing synthetic applications.

Electronic Effects of Substitution

The carboxyl group in 4-azidobenzoic acid functions as a powerful electron-withdrawing substituent, significantly influencing the electronic properties of both the aromatic ring and the azide moiety. The Hammett parameter for the carboxyl group (σp = +0.45) quantifies its electron-withdrawing capability, indicating substantial deactivation of the aromatic ring toward electrophilic attack.

The azide group itself contributes inductively electron-withdrawing character (σF = 0.38) while exhibiting minimal resonance donation (σR = 0.02). This electronic profile reflects the azide's ability to withdraw electron density through the σ-framework while providing limited π-electron donation to the aromatic system.

The combined electronic effects of these substituents create a synergistic enhancement of the aromatic ring's electrophilic character. This electronic activation facilitates reactions in which the aromatic ring serves as an electron-accepting partner, such as nucleophilic aromatic substitution or metal coordination through the aromatic π-system.

Positional Effects and Regioselectivity

The para-relationship between the azide and carboxyl groups in 4-azidobenzoic acid minimizes steric interactions while maximizing electronic communication through the aromatic π-system. This substitution pattern provides optimal balance between reactivity and selectivity in most synthetic transformations.

Comparative studies with other positional isomers reveal that the para-substitution pattern generally provides enhanced reactivity in cycloaddition reactions compared to meta or ortho isomers. The linear arrangement of substituents in the para-configuration minimizes steric hindrance during transition state formation while maintaining favorable electronic effects.

The regioselectivity observed in reactions of 4-azidobenzoic acid typically reflects the electronic influence of the substituents rather than steric effects. The electron-withdrawing groups direct reactivity toward sites of higher electron density, providing predictable selectivity patterns in most transformations.

Thermodynamic and Kinetic Considerations

The thermodynamic stability of 4-azidobenzoic acid reflects the balance between the electron-withdrawing effects of the substituents and the inherent stability of the azide linkage. The compound exhibits adequate thermal stability for most synthetic applications, with decomposition temperatures typically exceeding 175°C.

The kinetic behavior of 4-azidobenzoic acid in various reactions demonstrates clear correlations with electronic parameters. Reactions proceeding through electron-rich transition states show enhanced rates with electron-withdrawing substituents, while electron-deficient transition states exhibit the opposite trend.

The activation parameters for key transformations such as CuAAC and Staudinger reactions reflect the electronic influence of the substituents on the rate-determining steps. These quantitative relationships enable prediction of reaction rates and optimization of reaction conditions for specific synthetic applications.

Predictive Models and Applications

The structure-reactivity relationships for 4-azidobenzoic acid provide the foundation for predictive models that guide synthetic design and optimization. Linear free energy relationships based on Hammett parameters enable quantitative prediction of reaction rates and selectivities across diverse transformation types.

These predictive capabilities prove particularly valuable in the development of bioorthogonal chemistry applications, where precise control over reactivity and selectivity is essential. The ability to tune the electronic properties of azide reagents through substitution enables optimization of reaction parameters for specific biological environments.

The mechanistic insights derived from structure-reactivity studies also inform the design of new synthetic methodologies and catalyst systems. Understanding the electronic requirements for optimal reactivity enables the development of more efficient and selective transformations that exploit the unique properties of aromatic azides.

XLogP3

LogP

GHS Hazard Statements

H241 (95%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (95%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Dates

Geng et al. Switching on prodrugs using radiotherapy. Nature Chemistry, doi: 10.1038/s41557-021-00711-4, published online 10 June 2021